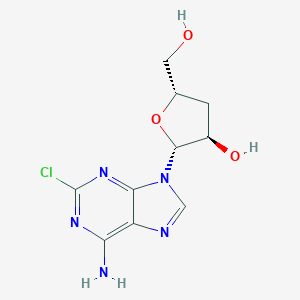

2-Chloro-3'-deoxyadenosine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-deoxyadenosine typically involves the glycosylation of a purine base with a carbohydrate precursor. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the treatment of a 2,6-dichloropurine precursor with diethylaminosulfur trifluoride (DAST) to produce diprotected 2-chloro-6-fluoropurine 2’-deoxy-β-D-riboside .

Industrial Production Methods: Industrial production of 2-Chloro-3’-deoxyadenosine often employs enzymatic transglycosylation or glycosylation reactions. These methods utilize nucleoside phosphorylases cloned into recombinant Escherichia coli strains, which coexpress multiple enzymes to produce the desired nucleoside .

化学反应分析

Types of Reactions: 2-Chloro-3’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted purine nucleosides.

Oxidation Products: Oxidized derivatives of the nucleoside.

Reduction Products: Reduced forms of the nucleoside.

科学研究应用

Chemical Properties and Mechanism of Action

2-Chloro-3'-deoxyadenosine is structurally related to adenosine, featuring a chlorine atom at the 2-position of the adenine base and a deoxyribose sugar lacking a hydroxyl group at the 3' position. Its chemical formula is . The compound acts primarily as an antineoplastic agent, inhibiting DNA synthesis and inducing apoptosis in cancer cells by interfering with nucleotide metabolism and DNA replication processes. It has been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation in various malignancies .

Cancer Research

This compound has been extensively studied for its anticancer properties, particularly against hematologic malignancies such as leukemia and lymphoma.

- Mechanism of Action : The compound induces apoptosis in T leukemia cells through a caspase-dependent pathway, leading to mitochondrial membrane disruption .

- Clinical Studies : In a study involving patients with chronic lymphocytic leukemia (CLL), 39% achieved complete remission after treatment with this compound, demonstrating its effectiveness as a therapeutic agent .

| Study | Patient Population | Treatment Regimen | Response Rate |

|---|---|---|---|

| Juliusson et al. (1993) | 18 CLL patients | 0.12 mg/kg IV for five days | 67% total response; 39% complete remission |

Mechanistic Studies

Research has focused on the interactions of this compound with various enzymes involved in nucleotide metabolism:

- Enzyme Interaction : The compound has demonstrated binding affinity to ribonucleotide reductase and other kinases, providing insights into its mechanism of action against cancer cells .

- Apoptosis Induction : Studies have shown that the compound's ability to induce apoptosis is mediated through specific pathways involving caspases and mitochondrial signaling .

Autoimmune Diseases

Beyond oncology, this compound has been explored for its potential in treating autoimmune conditions. Its ability to deplete lymphocytes makes it a candidate for therapies aimed at reducing immune responses in diseases like multiple sclerosis .

Case Study 1: Treatment of Hairy Cell Leukemia

A clinical trial assessed the efficacy of this compound in patients with hairy cell leukemia. The results indicated significant reductions in disease symptoms and improved patient outcomes after treatment.

Case Study 2: Chronic Lymphocytic Leukemia

In another study involving previously treated CLL patients, the administration of this compound led to notable decreases in blood lymphocyte counts, correlating with patient responses to therapy .

作用机制

2-Chloro-3’-deoxyadenosine exerts its effects by being phosphorylated to its active triphosphate form within cells. This active form is cytotoxic and resistant to breakdown by adenosine deaminase. It disrupts DNA synthesis and repair, leading to apoptosis. The compound preferentially targets lymphocytes, particularly B cells, due to the high kinase:phosphatase ratio in these cells .

相似化合物的比较

2-Fluoro-2’-deoxyadenosine: Another nucleoside analogue with similar applications in cancer treatment.

2-Chloro-2’-deoxyguanosine: A related compound with antileukemic properties.

2’-Deoxyadenosine: The parent compound from which 2-Chloro-3’-deoxyadenosine is derived.

Uniqueness: 2-Chloro-3’-deoxyadenosine is unique due to its chlorine substitution at the 2-position, which enhances its stability and resistance to enzymatic degradation. This modification also contributes to its potent cytotoxic effects and its ability to induce apoptosis in targeted cells .

生物活性

2-Chloro-3'-deoxyadenosine (also known as 2-chlorocordycepin) is a nucleoside analog that exhibits significant biological activity, particularly in the context of antiviral and antileukemic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is derived from adenosine and features a chlorine atom at the 2-position. Its structural modification enhances resistance to enzymatic deamination, which is crucial for its pharmacological efficacy. The compound can be synthesized through several chemical pathways, as outlined in research focusing on its analogs and derivatives.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties, particularly against human immunodeficiency virus (HIV). In a study involving cultured human T4+ lymphocyte cell lines, it was found that:

- At a concentration of 100 µM, this compound inhibited reverse transcriptase (RT) production by 97% .

- However, it showed 23% inhibition in growth assays against uninfected T4+ cells at the same concentration, indicating a degree of host cell toxicity .

The therapeutic index of this compound was lower compared to other analogs like 2',3'-dideoxyadenosine (ddAdo), which achieved greater than 99% inhibition without significant cytotoxicity at lower concentrations .

Antileukemic Activity

This compound has also been studied for its antileukemic effects. It is noted for its ability to induce apoptosis in various human leukemia cell lines. The mechanism involves:

- Loss of mitochondrial transmembrane potential.

- Activation of caspases (specifically caspases 3, 6, 8, and 9).

- Morphological changes characteristic of apoptosis .

In vitro studies have shown that this compound is markedly toxic to both dividing and non-dividing normal human lymphocytes and various leukemia cell lines. For instance, it has demonstrated efficacy against mouse L1210 leukemia in vivo .

The biological activity of this compound can be attributed to its role as a prodrug that must be phosphorylated intracellularly to exert its effects. The phosphorylation is primarily facilitated by deoxycytidine kinase (dCK) and possibly by mitochondrial deoxyguanosine kinase (dGK) .

Once phosphorylated, the active metabolites interfere with DNA synthesis and promote apoptotic pathways in cancer cells. This mechanism is crucial for its use in treating hematological malignancies.

Case Studies and Clinical Applications

- Hairy Cell Leukemia : Clinical studies have indicated that cladribine (2-chloro-2'-deoxyadenosine), which is closely related to this compound, shows complete response rates ranging from 33% to 92% in patients with hairy cell leukemia . This highlights the compound's potential as an effective treatment option.

- Toxicological Studies : Investigations into the teratogenic effects of 2-chloro-2'-deoxyadenosine during gestation have revealed that exposure can lead to microphthalmia in offspring due to p53-mediated mechanisms . This underscores the need for caution when considering therapeutic applications during pregnancy.

Summary Table of Biological Activities

属性

IUPAC Name |

(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLUZJFGNTTEV-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150942 | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115044-75-2 | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW18Y92UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。